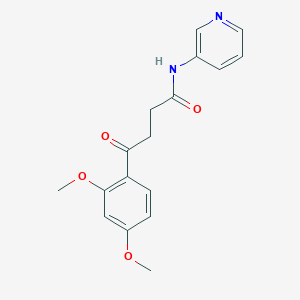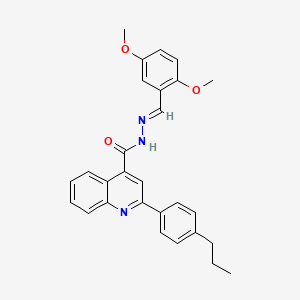
4-methoxy-N-1-naphthyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-1-naphthyl-3-nitrobenzamide, also known as MNBA, is a compound that belongs to the class of nitrobenzamides. It has gained attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-1-naphthyl-3-nitrobenzamide involves the inhibition of DNA topoisomerase II. This enzyme is responsible for breaking and rejoining DNA strands during DNA replication and transcription. 4-methoxy-N-1-naphthyl-3-nitrobenzamide binds to the enzyme and prevents it from rejoining the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
4-methoxy-N-1-naphthyl-3-nitrobenzamide has been found to have various biochemical and physiological effects. In addition to its activity against DNA topoisomerase II, it has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and xanthine oxidase. 4-methoxy-N-1-naphthyl-3-nitrobenzamide has also been found to exhibit antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-1-naphthyl-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, 4-methoxy-N-1-naphthyl-3-nitrobenzamide also has some limitations. It is toxic at high concentrations and can cause cell death in non-cancerous cells. Additionally, its mechanism of action is not fully understood and requires further investigation.
Zukünftige Richtungen
There are several future directions for the study of 4-methoxy-N-1-naphthyl-3-nitrobenzamide. One area of research is the development of 4-methoxy-N-1-naphthyl-3-nitrobenzamide derivatives with improved potency and selectivity for DNA topoisomerase II. Another area of research is the investigation of 4-methoxy-N-1-naphthyl-3-nitrobenzamide's potential as an antibacterial agent, particularly against antibiotic-resistant strains. Additionally, further studies are needed to elucidate the mechanism of action of 4-methoxy-N-1-naphthyl-3-nitrobenzamide and to investigate its potential as an anticancer agent in vivo.
Synthesemethoden
The synthesis of 4-methoxy-N-1-naphthyl-3-nitrobenzamide involves the reaction between 4-methoxy-N-1-naphthyl-3-nitrobenzoic acid and thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with ammonia to obtain 4-methoxy-N-1-naphthyl-3-nitrobenzamide. The purity of the compound is confirmed by various analytical techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-1-naphthyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields. In the field of biochemistry, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. 4-methoxy-N-1-naphthyl-3-nitrobenzamide has also been found to exhibit antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
In the field of pharmacology, 4-methoxy-N-1-naphthyl-3-nitrobenzamide has been investigated for its potential as an anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer and leukemia. 4-methoxy-N-1-naphthyl-3-nitrobenzamide has also been found to inhibit the growth of tumor cells in animal models.
Eigenschaften
IUPAC Name |
4-methoxy-N-naphthalen-1-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-17-10-9-13(11-16(17)20(22)23)18(21)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDCQIRQZDHGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)



![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)
![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)



![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)
![1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B5752548.png)
![N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5752553.png)
